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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)propylamine

Cat. No.: B1306395

This guide provides an in-depth technical analysis of the expected spectroscopic data for 3-(4-
Methylphenoxy)propylamine, a compound of interest in materials science and
pharmaceutical development. As experimental spectra for this specific molecule are not readily
available in public databases, this document serves as a predictive guide for researchers,
scientists, and drug development professionals. By leveraging established principles of nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon
data from analogous structures, we will outline the expected spectral characteristics and
provide robust protocols for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a
primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a
distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its
spectra.

Caption: Molecular structure of 3-(4-Methylphenoxy)propylamine with key proton
environments labeled for NMR analysis.

The following sections will detail the expected outcomes from *H NMR, 3C NMR, IR, and MS
analyses, providing a comprehensive spectroscopic profile of the target molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. For 3-(4-Methylphenoxy)propylamine, both *H and *3C NMR will
provide invaluable information about its carbon-hydrogen framework.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton
environment. The predicted chemical shifts (d) in parts per million (ppm), splitting patterns, and
integrations are summarized below. These predictions are based on the analysis of similar
structures and established chemical shift tables.[1]
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Predicted **C NMR Spectrum

The 3C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Based on its structure, we anticipate 8 distinct signals.

Carbon Environment Predicted & (ppm) Rationale

Aliphatic carbon attached to a

-CH2-NH2 ~40-45 ,

nitrogen atom.

Aliphatic carbon in the middle
-CH2-CH2-CH:- ~28-32 _

of the propyl chain.

Aliphatic carbon attached to an
-O-CHz2- ~65-70

oxygen atom.

_ Aromatic carbon directly

Ar-C (ipso to -OCH2) ~155- 160

attached to the ether oxygen.

Aromatic carbons shielded by
Ar-C (ortho to -OCHy2) ~114-118 the electron-donating ether

group.
Ar-C (meta to -OCHz) ~128-132 Aromatic carbons.

Aromatic carbon bearing the
Ar-C (para to -OCHy2) ~130- 135

methyl group.

Methyl carbon attached to the
Ar-CHs ~20-25

aromatic ring.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:
o Weigh approximately 5-10 mg of 3-(4-Methylphenoxy)propylamine.

o Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:

e H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay may be necessary.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-(4-Methylphenoxy)propylamine is expected to show
characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.[2]
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Wavenumber . . . .
Vibration Intensity Rationale
(cm™)
N-H stretch (primary ) Characteristic of a
3400 - 3250 ] Medium, two bands ] ]
amine) primary amine.
3100 - 3000 C-H stretch (aromatic)  Medium to weak Aromatic C-H bonds.
Aliphatic C-H bonds in
2960 - 2850 C-H stretch (aliphatic) Strong the propyl and methyl
groups.
C=C stretch ) Aromatic ring skeletal
1600 - 1475 ] Medium o
(aromatic) vibrations.
C-O stretch (aryl Asymmetric C-O-C
1250 - 1200 Strong
ether) stretch.
C-O stretch (alkyl Symmetric C-O-C
1050 - 1000 Strong
ether) stretch.
Out-of-plane bending
C-H bend (para- ) ]
850 - 800 Strong for a 1,4-disubstituted

disubstituted)

aromatic ring.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

o Place a small amount of the neat liquid or solid sample directly onto the crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

e Collect a background spectrum of the empty ATR crystal.
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o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.

e The data is typically collected over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron lonization - El)

e Molecular lon (M*): The molecular weight of 3-(4-Methylphenoxy)propylamine (C1oH1sNO)
is 165.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 165.

o Key Fragmentation Pathways:

o Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond
adjacent to the nitrogen atom. This would result in a base peak at m/z = 30 ([CH2=NHz]*).

[3]

o Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment
corresponding to the p-cresol radical cation at m/z = 108.

o Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would
result in a phenoxy radical and a propylamine cation, with a fragment at m/z = 58
([CH2(CHz2)2NH2]*).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EIl) source, often coupled
with a gas chromatograph (GC-MS).

Sample Preparation:

e Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane).
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Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 pL) of the solution into the GC.

The compound will be separated from the solvent and any impurities on the GC column and
then introduced into the mass spectrometer.

The molecules are ionized by a high-energy electron beam (typically 70 eV).

The resulting ions are separated by their mass-to-charge ratio and detected.

Overall Workflow for Spectroscopic
Characterization

The comprehensive characterization of 3-(4-Methylphenoxy)propylamine should follow a
logical workflow to ensure all necessary data is collected and interpreted correctly.

Mass Spectrometry

Data Interpretation & Confirmation

Synthesize & Purify
3-(4-Methylphenoxy)propylamine

IR Spectroscopy Correlate Spectroscopic Data —— Confirm Molecular Structure

NMR Spectroscopy
(*H and 3C)

Click to download full resolution via product page

Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of 3-(4-
Methylphenoxy)propylamine.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of 3-(4-Methylphenoxy)propylamine. By understanding the expected NMR,
IR, and MS data, and by following the detailed experimental protocols, researchers can
confidently acquire and interpret the necessary data to confirm the synthesis and purity of this
compound. The correlation of data from these orthogonal techniques provides a self-validating
system for structural elucidation, ensuring the scientific integrity of any subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1306395?utm_src=pdf-body
https://www.benchchem.com/product/b1306395?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra/propylamine-nmr1h.htm
https://www.docbrown.info/page06/spectra/propylamine-nmr1h.htm
https://www.docbrown.info/page06/spectra/propylamine-nmr1h.htm
https://www.docbrown.info/page06/spectra/propylamine-ir.htm
https://www.docbrown.info/page06/spectra/propylamine-ir.htm
https://www.docbrown.info/page06/spectra/propylamine-ir.htm
https://www.docbrown.info/page06/spectra/propylamine-ms.htm
https://www.docbrown.info/page06/spectra/propylamine-ms.htm
https://www.docbrown.info/page06/spectra/propylamine-ms.htm
https://www.benchchem.com/product/b1306395#spectroscopic-data-nmr-ir-ms-for-3-4-methylphenoxy-propylamine
https://www.benchchem.com/product/b1306395#spectroscopic-data-nmr-ir-ms-for-3-4-methylphenoxy-propylamine
https://www.benchchem.com/product/b1306395#spectroscopic-data-nmr-ir-ms-for-3-4-methylphenoxy-propylamine
https://www.benchchem.com/product/b1306395#spectroscopic-data-nmr-ir-ms-for-3-4-methylphenoxy-propylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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